Linker Length Differentiation: 2-(But-3-yn-1-yloxy)ethan-1-amine vs. Propargyl-PEG2-Amine
The target compound features a single ethoxy (-O-CH2-CH2-) spacer between the alkyne and amine termini, corresponding to a ~5-atom linker length. In contrast, the direct analog propargyl-PEG2-amine incorporates two ethoxy units, yielding a longer, more flexible ~8-atom spacer . PROTAC degradation efficiency is exquisitely sensitive to linker length, with optimal lengths varying by target protein-ligase pair [1]. Systematic variation of PEG spacer length in PROTACs demonstrates that even a single ethoxy unit difference can significantly alter ternary complex geometry and degradation potency [2].
| Evidence Dimension | Linker atom count (spacer length between alkyne and amine termini) |
|---|---|
| Target Compound Data | ~5 atoms (single ethoxy unit) |
| Comparator Or Baseline | Propargyl-PEG2-amine: ~8 atoms (two ethoxy units) |
| Quantified Difference | ~3-atom reduction in spacer length |
| Conditions | Molecular geometry analysis based on chemical structure |
Why This Matters
Shorter linker length reduces conformational flexibility, potentially favoring ternary complex formation for protein pairs with narrow binding site geometries, while longer linkers may be required for more distant binding pockets [2].
- [1] Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. View Source
- [2] Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. ChemBioChem, 11(11), 1531-1534. View Source
